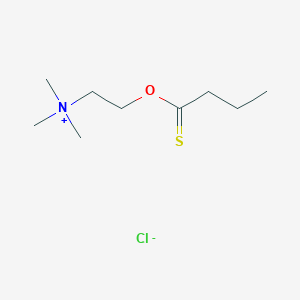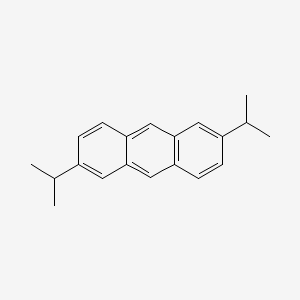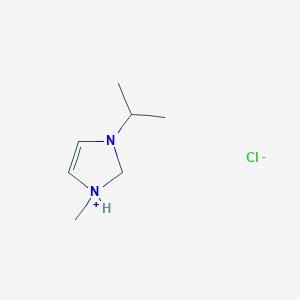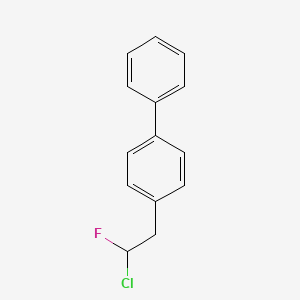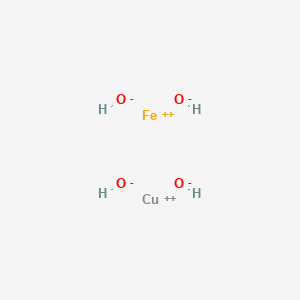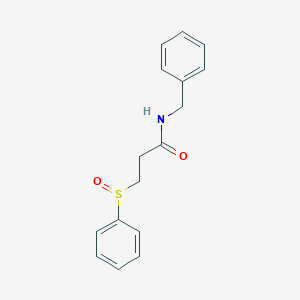
3-(Benzenesulfinyl)-N-benzylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfinyl)-N-benzylpropanamide is an organic compound that features a benzenesulfinyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-N-benzylpropanamide typically involves the reaction of benzenesulfinyl chloride with N-benzylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfinyl)-N-benzylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.
Reduction: The compound can be reduced to form benzenesulfide derivatives.
Substitution: The benzenesulfinyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfinyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfinyl)-N-benzylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzenesulfinyl groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfinyl)-N-benzylpropanamide involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: Contains a benzenesulfonyl group instead of a benzenesulfinyl group.
N-benzylpropanamide: Lacks the benzenesulfinyl group.
Benzenesulfide derivatives: Contain a benzenesulfide group instead of a benzenesulfinyl group .
Uniqueness
3-(Benzenesulfinyl)-N-benzylpropanamide is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
125606-49-7 |
|---|---|
Molekularformel |
C16H17NO2S |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-(benzenesulfinyl)-N-benzylpropanamide |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-13-14-7-3-1-4-8-14)11-12-20(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI-Schlüssel |
IWCBBWBWYOTPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CCS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


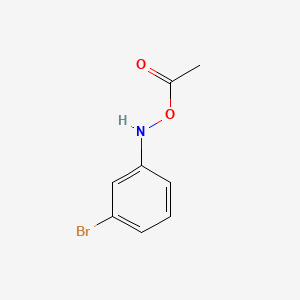

![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
oxophosphanium](/img/structure/B14287657.png)

